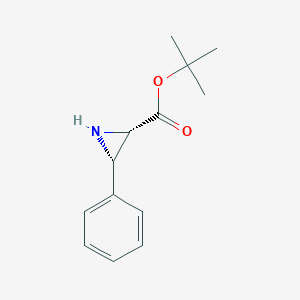

trans-Tert-butyl 3-phenylaziridine-2-carboxylate

Description

Structural and Electronic Properties of Aziridine Heterocycles

The aziridine heterocycle presents a unique structural paradigm characterized by severe geometric distortion from ideal tetrahedral geometry. The bond angles within the aziridine ring are constrained to approximately 60 degrees, representing a dramatic deviation from the standard hydrocarbon bond angle of 109.5 degrees. This angular compression results in substantial bond-angle strain that fundamentally alters the electronic and reactive properties of the heterocycle compared to larger ring systems or acyclic analogs.

The electronic structure of aziridines reflects the geometric constraints imposed by the three-membered ring system. The nitrogen atom exhibits increased s-character in its bonding orbitals, leading to reduced basicity compared to acyclic secondary amines. Specifically, aziridine demonstrates a conjugate acid pKa value of 7.98, significantly lower than the typical pKa values of approximately 11 observed for acyclic secondary amines. This electronic modification has profound implications for the reactivity patterns exhibited by aziridine derivatives, particularly in their interactions with electrophiles and nucleophiles.

The strain energy inherent in the aziridine ring system creates a thermodynamic bias toward ring-opening reactions, making these compounds valuable electrophilic partners in synthetic transformations. The banana bond model provides a conceptual framework for understanding the bonding in highly strained small rings, where electron density is distributed away from the direct internuclear axis to accommodate the severe angular distortion. This bonding arrangement contributes to the enhanced reactivity of the carbon-nitrogen bonds within the ring and facilitates the regioselective ring-opening reactions that define much of aziridine chemistry.

The stereochemical properties of aziridines are particularly noteworthy due to the elevated barrier to nitrogen inversion compared to acyclic amines. This barrier, measured at 19.5 kilocalories per mole for the parent aziridine, permits the isolation and characterization of distinct stereoisomers. In the case of trans-tertiary-butyl 3-phenylaziridine-2-carboxylate, this stereochemical stability enables precise control over the spatial arrangement of substituents and facilitates the development of enantioselective synthetic methodologies.

Table 1: Structural Properties of Aziridine Systems

The specific case of trans-tertiary-butyl 3-phenylaziridine-2-carboxylate demonstrates additional structural complexity through the presence of the phenyl substituent and the tertiary-butyl ester functionality. The compound exhibits defined stereochemistry at both ring carbons, with the trans configuration indicating that the phenyl group and the carboxylate ester are positioned on opposite faces of the aziridine ring. This stereochemical arrangement influences both the electronic properties of the molecule and its reactivity patterns in synthetic transformations.

Role of Tertiary-Butyl Esters in Carboxylate Protection Strategies

Tertiary-butyl esters represent one of the most widely employed protecting groups for carboxylic acids in modern organic synthesis, offering an exceptional combination of stability under diverse reaction conditions and convenient deprotection protocols. The tertiary-butyl group provides steric bulk that effectively shields the carbonyl carbon from nucleophilic attack while maintaining compatibility with a broad range of synthetic transformations including nucleophilic substitutions, metal-catalyzed reactions, and various oxidation and reduction processes.

The stability profile of tertiary-butyl esters derives from the steric hindrance provided by the branched alkyl group, which prevents nucleophilic attack at the carbonyl carbon under standard reaction conditions. This protection strategy proves particularly valuable in multistep synthetic sequences where the carboxylate functionality must remain intact while other portions of the molecule undergo chemical modification. The tertiary-butyl ester group demonstrates excellent resistance to hydrolysis under basic conditions, nucleophilic attack by amines and alcohols, and reduction by metal hydrides, making it compatible with a diverse array of synthetic methodologies.

The deprotection of tertiary-butyl esters typically involves treatment with acids, which promote the formation of the tertiary-butyl cation through protonation of the ester oxygen followed by elimination. Traditional deprotection protocols employ strong Brønsted acids such as trifluoroacetic acid or Lewis acids including aluminum chloride, often requiring elevated temperatures or extended reaction times. However, recent advances have introduced milder deprotection methods, including photochemically mediated processes and catalytic systems that operate under ambient conditions.

Table 2: Properties of Tertiary-Butyl Ester Protecting Groups

| Property | Tertiary-Butyl Esters | Methyl Esters | Ethyl Esters |

|---|---|---|---|

| Steric Hindrance | Very High | Low | Moderate |

| Base Stability | Excellent | Poor | Poor |

| Nucleophile Resistance | Excellent | Poor | Moderate |

| Deprotection Conditions | Acidic | Basic/Acidic | Basic/Acidic |

| Synthetic Utility | Very High | Moderate | Moderate |

In the context of aziridine-2-carboxylates, the tertiary-butyl protecting group serves multiple strategic functions beyond simple carboxylate protection. The steric bulk provided by the tertiary-butyl group can influence the regioselectivity of ring-opening reactions by creating differential steric environments around the aziridine ring carbons. This steric influence becomes particularly important in cases where multiple regioisomeric products are possible, as the protecting group can bias the reaction pathway toward the formation of desired products.

The preparation of tertiary-butyl esters of aziridine-2-carboxylic acids has been achieved through various methodologies, including direct esterification protocols and transesterification reactions. Recent developments have introduced more efficient methods for tertiary-butyl ester formation, including the use of tertiary-butyl fluorocarbonate as an esterification reagent under mild conditions. These synthetic advances have enhanced the accessibility of aziridine-2-carboxylate derivatives and expanded their utility in complex molecule synthesis.

The combination of the aziridine heterocycle with tertiary-butyl ester protection creates a synergistic effect that enhances the synthetic utility of the resulting compounds. The tertiary-butyl group provides stability during ring-opening reactions and subsequent transformations, while the aziridine ring offers unique reactivity patterns that enable access to diverse structural motifs. This combination has proven particularly valuable in the synthesis of amino acid derivatives, where the tertiary-butyl ester can be removed after the desired transformations to reveal the free carboxylic acid.

Table 3: Physical Properties of trans-Tertiary-Butyl 3-phenylaziridine-2-carboxylate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | |

| Physical State | Solid | |

| Storage Temperature | Ambient to Frozen | |

| Hazard Classification | Acute Toxicity 4 Oral |

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJENAWGNJMLOIZ-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-phenylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl 3-phenyl-2-aziridinecarboxylate with a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Tert-butyl 3-phenylaziridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Products typically include oxidized derivatives of the aziridine ring.

Reduction: Reduced forms of the compound, often leading to the opening of the aziridine ring.

Substitution: Substituted aziridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

- Building Block for Drug Development : The compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structural features allow for modifications that can enhance biological activity and pharmacokinetic properties, making it valuable in drug discovery and development .

Biological Activity

- Mechanism of Action : The aziridine ring's reactivity enables trans-Tert-butyl 3-phenylaziridine-2-carboxylate to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can potentially inhibit enzyme activity or alter genetic material, leading to effects such as antitumor activity or enzyme inhibition .

Chemical Research

Synthetic Versatility

- Synthesis Methods : Various synthetic routes have been developed for producing this compound. Common methods include the reaction of appropriate amines with epoxides or halides under basic conditions, followed by alkylation reactions using tert-butyl halides .

| Synthesis Step | Description |

|---|---|

| Formation of Aziridine Ring | Reaction of amine with epoxide or halide under basic conditions |

| Introduction of Tert-butyl Group | Alkylation using tert-butyl halides |

| Attachment of Phenyl Group | Coupling reactions with phenyl halides |

Applications in Bioconjugation

Targeted Drug Delivery

- Bioconjugation Potential : The compound's ability to interact with biological targets makes it suitable for applications in targeted drug delivery systems. By modifying its structure, researchers can create derivatives that enhance binding affinity to specific molecular targets .

Case Studies and Research Insights

Research has demonstrated that this compound exhibits promising biological activities. For instance:

- A study highlighted its potential as a lead compound in drug discovery due to its ability to modulate biological pathways effectively .

- Another investigation focused on its role in enzyme inhibition, showcasing its potential therapeutic applications in treating diseases linked to enzyme dysregulation .

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-phenylaziridine-2-carboxylate involves its interaction with molecular targets through its aziridine ring. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical and biological applications, where the compound can modify proteins, DNA, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aziridine Ring

Methyl vs. Tert-butyl Esters

- Methyl 3-phenylaziridine-2-carboxylate : The methyl ester analog lacks the steric bulk of the tert-butyl group. This smaller ester accelerates ring-opening reactions, as seen in its rapid reaction with acids (e.g., HCl, acetic acid) to form β-functionalized phenylalanine derivatives . In contrast, the tert-butyl analog demonstrates slower reaction kinetics due to steric hindrance, making it preferable for stepwise syntheses requiring selective protection .

- Ethyl 3-phenylaziridine-2-carboxylate : Used in 1,3-dipolar cycloadditions with 2-bromo-2H-azirine, this analog produces pyrimidines in low yields (~30–40%) due to competing side reactions. The tert-butyl variant’s bulk may further reduce cycloaddition efficiency, though direct data are unavailable .

Phenyl Substituent Modifications

- This contrasts with the unsubstituted phenyl group in the parent compound, which lacks such electronic modulation .

- Brominated Derivatives (e.g., 3- or 4-bromophenyl analogs) : Bromine substituents introduce steric and electronic effects. For example, trans-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (CAS 1431365-04-6) exhibits high purity (95%) and stability, likely due to the electron-withdrawing bromine enhancing crystallinity . These derivatives are valuable in cross-coupling reactions, where the tert-butyl ester remains inert under palladium-catalyzed conditions .

Ring-Opening Reactions

- Parent Compound: Reacts with indole in the presence of BF₃·Et₂O to yield phenyl-substituted tryptophan esters, showcasing its utility in amino acid synthesis .

- Methyl Ester Analog: Undergoes rapid α→β acyl shifts with formic or acetic acid, producing 3-hydroxy-2-acylamino propanoates. The tert-butyl variant resists such shifts, preserving the ester group for downstream functionalization .

Cycloadditions

Ethyl 3-phenylaziridine-2-carboxylate participates in azomethine ylide-mediated 1,3-dipolar cycloadditions, but the tert-butyl analog’s bulk may hinder ylide formation, reducing pyrimidine yields .

Physical and Spectroscopic Properties

- NMR Shifts : The tert-butyl group in trans-tert-butyl 3-phenylaziridine-2-carboxylate causes upfield shifts in ¹H NMR (e.g., tert-butyl protons at ~1.2 ppm) compared to methyl esters (~3.6 ppm for OCH₃) .

- Mass Spectrometry : The molecular ion peak for the parent compound (MW ~277.3 g/mol) is distinct from brominated analogs (e.g., 4-bromo derivative: MW ~356.2 g/mol) .

Comparative Data Table

Biological Activity

trans-Tert-butyl 3-phenylaziridine-2-carboxylate is a synthetic organic compound notable for its unique aziridine ring structure, which contributes to its biological reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₆F₃NO₂

- Molar Mass : Approximately 287.28 g/mol

- Key Features :

- Contains a three-membered nitrogen heterocycle (aziridine).

- Incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability.

The biological activity of this compound is largely attributed to the reactivity of the aziridine ring. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material. The trifluoromethyl group increases the electron-withdrawing ability, enhancing binding affinity to specific molecular targets and modulating biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : The compound may inhibit various enzymes by forming covalent bonds with active sites.

- Antitumor Properties : Studies suggest that aziridine derivatives can exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : The compound's structure may provide efficacy against certain bacterial strains.

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting its potential as an antitumor agent.

- The mechanism was linked to the compound's ability to induce apoptosis through DNA damage.

-

Enzyme Interaction Studies :

- Interaction studies revealed that the compound effectively inhibited key enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for preparing trans-tert-butyl 3-phenylaziridine-2-carboxylate, and what experimental conditions optimize yield?

Synthesis of aziridine derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates has been used to generate structurally related aziridine carboxylates (e.g., methyl 3-(diethylaminooxy)-3-phenylaziridine-2-carboxylate) under low-temperature conditions (0–20°C) with dichloromethane as a solvent . Additionally, O-alkylation strategies, such as those applied to trans-azide intermediates in piperidine carboxylate synthesis, can be adapted for tert-butyl-protected aziridines by using activating agents like DMAP and triethylamine . Key yield optimizations include strict temperature control (0–20°C) and anhydrous solvent systems.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing the stereochemistry and purity of this compound?

- NMR Spectroscopy : Low-temperature ¹H NMR (e.g., at –40°C in CDCl₃) is critical for resolving dynamic effects in aziridine derivatives, as demonstrated for methyl 3-phenylaziridine-2-carboxylate analogs. Key signals include aromatic protons (δ 7.3–7.6 ppm) and tert-butyl groups (δ ~1.2 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, tert-butyl pyrazolo-pyridine carboxylates have been resolved using single-crystal X-ray diffraction to confirm trans configurations and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions in crystallographic or spectroscopic data for aziridine derivatives be systematically addressed?

Discrepancies often arise from dynamic conformational changes or crystal-packing effects. For crystallography:

- Use high-resolution data (>1.0 Å) and iterative refinement in SHELXL to model disorder or twinning .

- Validate hydrogen-bonding interactions against calculated electrostatic potentials (e.g., via DFT).

For NMR: - Perform variable-temperature (VT-NMR) studies to identify fluxional behavior.

- Compare experimental shifts with DFT-predicted chemical shifts for alternative conformers .

Q. What computational methodologies are effective for elucidating the reaction mechanisms of aziridine carboxylate formation?

Density Functional Theory (DFT) studies, such as those applied to triethylamine-promoted cyclodimerization, can map transition states and activation energies. Key steps include:

Q. How does the tert-butyl group influence the stability and reactivity of 3-phenylaziridine-2-carboxylates in ring-opening reactions?

The tert-butyl group acts as a steric shield, reducing nucleophilic attack at the carboxylate carbon. Experimental evidence from piperidine carboxylates shows that bulky tert-butyl esters enhance stability against hydrolysis under acidic conditions . However, in ring-opening reactions with electrophiles (e.g., alkyl halides), the steric bulk may slow kinetics, necessitating elevated temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O) .

Methodological Recommendations

- Synthetic Protocols : Prioritize low-temperature (<20°C) conditions and anhydrous solvents to minimize side reactions (e.g., aziridine ring degradation) .

- Data Validation : Cross-reference crystallographic results with spectroscopic and computational data to resolve ambiguities .

- Reaction Monitoring : Use in-situ IR or LC-MS to track aziridine formation and detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.